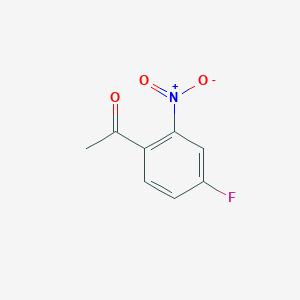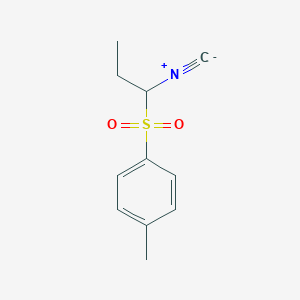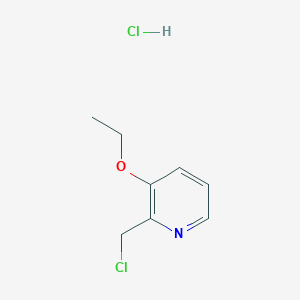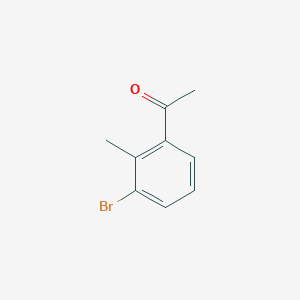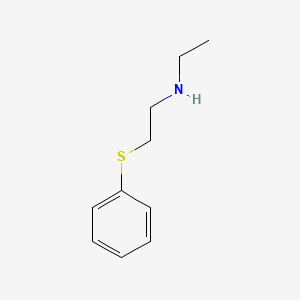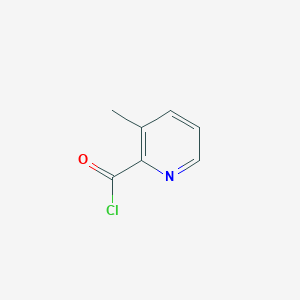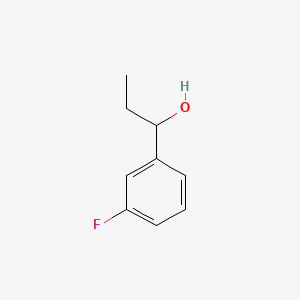
1-(3-Fluorophenyl)propan-1-OL
Übersicht
Beschreibung
1-(3-Fluorophenyl)propan-1-OL, also known as 3-fluorophenol, is a monofluorinated phenol that is widely used in scientific research. It is a colorless, volatile liquid with a strong, pungent odor. It is used as a reagent in organic synthesis and has a variety of applications in the field of scientific research, including as a biochemical and physiological agent, as a catalyst for chemical reactions, and as a reactant in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Intramolecular Nucleophilic Substitutions
Cyclisation to Chroman : 3-(o-Fluorophenyl)propan-1-ol can be cyclised to chroman through chromium tricarbonyl complexes or via the action of specific rhodium(III) cations (Houghton, Voyle, & Price, 1980).
Reactions of Coordinated Ligands : When treated with potassium t-butoxide in dimethyl sulphoxide, chromium tricarbonyl complex of 3-(2-fluorophenyl)propan-1-ol underwent rapid intramolecular nucleophilic substitution, forming a complex of chroman (Houghton, Voyle, & Price, 1983).
Synthesis and Antimicrobial Activity
- Antimicrobial Compound Synthesis : Novel compounds synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone showed antimicrobial activity, indicating potential for pharmaceutical applications (Nagamani et al., 2018).
Homochiral Compounds
- Microbial Reduction : Studies on the reduction of certain fluoro-organic compounds, such as 1-fluoro-3-(p-tolylsulphonyl)propan-2-one, using Baker's yeast and other microorganisms have shown the production of specific enantiomers in high purity (Bernardi et al., 1988).
Lipase-Catalyzed Synthesis
- Enantiomers of 3-Chloro-1-arylpropan-1-ols : The lipase-catalyzed synthesis of enantiomers of various 3-chloro-1-arylpropan-1-ols, including 3-chloro-1-(4-fluorophenyl)propan-1-ol, has been described, with implications in organic chemistry and pharmaceuticals (Pop et al., 2011).
Structure-Activity Relationships
- Dopamine Transporter Inhibitors : Atypical dopamine transporter inhibitors, such as 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol, have shown therapeutic potential in preclinical models of psychostimulant abuse, indicating their significance in neuroscience research (Slack et al., 2020).
Cyclisation and Radical Intermediates
- Cyclisation via Radical Intermediates : Studies on compounds like 3-(p-methylphenyl)propan-1-ol, which undergo cyclisation via radical intermediates, highlight important reactions in organic chemistry. These findings can be significant for developing new synthetic methods (Goosen, Mccleland, & Rinaldi, 1993).
Antimicrobial and Antiradical Activity
- (3-Alkoxymethyl-4-hydroxyphenyl)propan-1-ones : These compounds, prepared by specific reactions, were tested for antimicrobial activities and showed lower biological activities compared to certain beta blockers, suggesting their potential in medical chemistry (Čižmáriková et al., 2020).
Vibrational Spectroscopy and Molecular Analysis
- 4-(3-Fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone : Vibrational spectral analysis and theoretical calculations of this compound provide insights into its molecular geometry, which can be relevant in fields like material science and pharmacology (Sert et al., 2014).
Kinetic Resolution and Application
- 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol : Its high enantiomeric purity obtained through lipase-mediated kinetic resolution and conversion into epoxypropane demonstrates significant applications in synthetic organic chemistry (Shimizu, Sugiyama, & Fujisawa, 1996).
Fluorescent Markers and Biological Models
- Fluorescent Biomarkers Development : Research on amphyphylic triazoanilines, synthesized from industrial waste like cardanol and glycerol, highlights their potential in developing fluorescent biomarkers with low toxicity, relevant in environmental science and industrial applications (Pelizaro et al., 2019).
Corrosion Inhibition
- Tertiary Amines as Corrosion Inhibitors : The synthesis and electrochemical performance of certain tertiary amines, such as 1,3-di-amino-propan-2-ol derivatives, reveal their effectiveness as anodic inhibitors for carbon steel, important in materials science (Gao, Liang, & Wang, 2007).
Wirkmechanismus
Target of Action
The primary targets of 1-(3-Fluorophenyl)propan-1-OL are currently unknown. This compound is a synthetic cathinone , a class of drugs that typically act as central nervous system stimulants.
Mode of Action
As a synthetic cathinone, it may interact with neurotransmitter systems in the brain, particularly the dopamine, norepinephrine, and serotonin systems . .
Biochemical Pathways
Synthetic cathinones typically affect the reuptake of neurotransmitters, leading to increased concentrations of these chemicals in the brain . This can result in stimulation and increased activity in certain neural pathways.
Result of Action
As a synthetic cathinone, it may cause increased activity in certain neural pathways, leading to effects such as stimulation, increased heart rate, and increased blood pressure . .
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINJQZXICQEKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609219 | |
| Record name | 1-(3-Fluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)propan-1-OL | |
CAS RN |
701-38-2 | |
| Record name | 1-(3-Fluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 701-38-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How long after 3-FPM ingestion is 1-(3-Fluorophenyl)propan-1-ol detectable?
A1: The research indicates that 1-(3-Fluorophenyl)propan-1-ol, formed via oxidative ring opening of 3-FPM, exhibited the longest detection window among the identified metabolites. [] This means it could be detected in biological samples for a longer duration than the parent drug and other metabolites. While the study doesn't explicitly state the exact detection timeframe for 1-(3-Fluorophenyl)propan-1-ol, it does mention that 3-FPM itself was detectable in urine for up to 116 hours post-ingestion. [] This suggests that the metabolite might also persist for a significant period, though further research is needed to confirm this.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



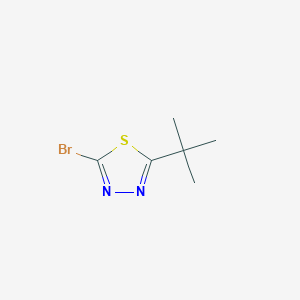
![5-bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1342363.png)


